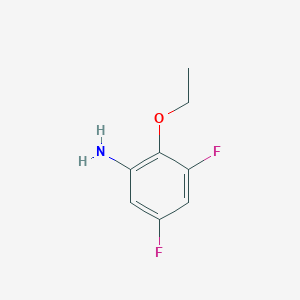

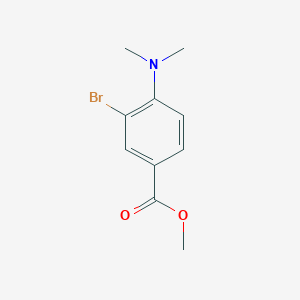

Methyl 3-bromo-4-(dimethylamino)benzoate

説明

“Methyl 3-bromo-4-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da . This compound is an ester, and it is an important drug intermediate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The synthesis involved heating the reactants to 80 °C for three days to form a dark purple viscous solution .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-(dimethylamino)benzoate” can be analyzed using various techniques. For instance, the structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to have two crystallographically unique rotomers in the lattice .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-bromo-4-(dimethylamino)benzoate” can be complex and may require specific conditions for successful completion. For example, a related compound, Methyl 4-(bromomethyl)benzoate, is known to be a lachrymator and an important drug intermediate .Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-(dimethylamino)benzoate” has a molecular formula of C10H12BrNO2 and an average mass of 258.112 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis of Fluorescein Derivatives

Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of fluorescein derivatives . For instance, it has been used in the synthesis of 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), a compound that exhibits pH-dependent fluorescence . This property makes BBDMAF and its derivatives useful in various applications, such as biological imaging and chemical sensing .

Development of pH-Sensitive Probes

The pH-dependent fluorescence of BBDMAF, a derivative of Methyl 3-bromo-4-(dimethylamino)benzoate, can be utilized in the development of pH-sensitive probes . These probes can be used in various fields, including biochemistry, medicine, and environmental science, to measure pH changes in different environments .

Cross-Coupling Reactions

The bromine moiety in Methyl 3-bromo-4-(dimethylamino)benzoate allows it to be used in various cross-coupling reactions . For example, it can undergo Suzuki and Sonogashira reactions, which are commonly used in organic synthesis to create carbon-carbon bonds .

Synthesis of Photoactive Compounds

Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of photoactive compounds . These compounds can change their physical or chemical properties in response to light, making them useful in applications such as data storage, molecular switches, and drug delivery .

Development of Light Responsive Smart Materials

The photoactive properties of compounds derived from Methyl 3-bromo-4-(dimethylamino)benzoate can be utilized in the development of light responsive smart materials . These materials can change their properties in response to light, which can be used in various applications, including separations, advanced sensors, and drug delivery .

Synthesis of Azobenzenes

Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of azobenzenes . Azobenzenes are a class of compounds that can undergo photoisomerization, making them useful in applications such as molecular switches and data storage .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-bromo-4-(dimethylamino)benzoate” was not found, similar compounds are known to be hazardous. For instance, Methyl 4-(bromomethyl)benzoate is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

作用機序

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Methyl 3-bromo-4-(dimethylamino)benzoate, like other benzylic compounds, may undergo reactions at the benzylic position. These reactions could include free radical bromination and nucleophilic substitution . The compound’s interaction with its targets could result in changes to the target’s function, potentially influencing biochemical pathways within the cell .

Biochemical Pathways

Given the compound’s structure, it may influence pathways involving aromatic compounds and amine groups .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-bromo-4-(dimethylamino)benzoate . These factors can affect the compound’s solubility, reactivity, and interactions with its targets .

特性

IUPAC Name |

methyl 3-bromo-4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJWGTLXWPPRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661065 | |

| Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-(dimethylamino)benzoate | |

CAS RN |

71695-21-1 | |

| Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

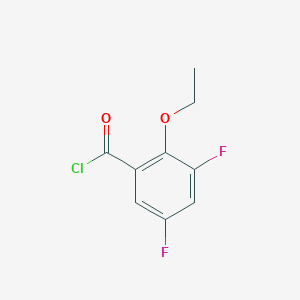

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)